molecular formula C18H13ClFN3O3 B11497082 1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-chloro-4-fluorophenyl)amino]carbonyl]phenyl ester

1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-chloro-4-fluorophenyl)amino]carbonyl]phenyl ester

Cat. No.: B11497082
M. Wt: 373.8 g/mol
InChI Key: PKZAUOBYRHXJJU-UHFFFAOYSA-N
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Description

4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with phenyl isocyanate to form an intermediate compound. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl acetate
  • 4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Compared to similar compounds, 4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate exhibits unique properties such as higher stability and specific binding affinity to certain enzymes. These characteristics make it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C18H13ClFN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

[4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C18H13ClFN3O3/c1-23-9-8-16(22-23)18(25)26-13-5-2-11(3-6-13)17(24)21-12-4-7-15(20)14(19)10-12/h2-10H,1H3,(H,21,24)

InChI Key

PKZAUOBYRHXJJU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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